molecular formula C22H18Cl2N4O2 B10987664 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10987664
M. Wt: 441.3 g/mol
InChI Key: XXDVNSWTOZVMKI-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole nucleus with a pyridazinone moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

Chemical Reactions Analysis

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nucleus, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, targeting the carbonyl group in the pyridazinone moiety.

    Substitution: Electrophilic substitution reactions can occur at the indole nucleus, facilitated by the presence of the electron-donating nitrogen atom.

Scientific Research Applications

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can be compared with other indole derivatives and pyridazinone compounds:

The uniqueness of this compound lies in its combined indole and pyridazinone structure, which imparts a distinct set of chemical and biological properties.

Properties

Molecular Formula

C22H18Cl2N4O2

Molecular Weight

441.3 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C22H18Cl2N4O2/c23-17-4-1-15(2-5-17)19-7-8-22(30)28(26-19)14-21(29)25-10-12-27-11-9-16-3-6-18(24)13-20(16)27/h1-9,11,13H,10,12,14H2,(H,25,29)

InChI Key

XXDVNSWTOZVMKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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